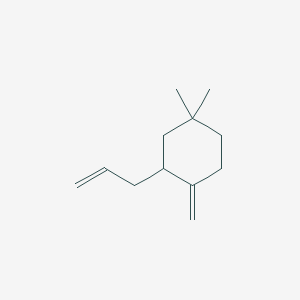
1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane is an organic compound with the molecular formula C10H16. It is also known by other names such as p-Mentha-1(7),8-diene and ψ-Limonene . This compound is a colorless liquid with a distinct odor and is soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane typically involves the condensation of alkenes like cyclohexene with formaldehyde in the presence of an acid catalyst such as sulfuric acid[2][2]. The reaction is carried out at temperatures ranging from room temperature to 60°C and at atmospheric pressure or slightly above[2][2].
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction mixture is subjected to distillation, crystallization, and filtration to obtain the pure compound[2][2].
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Limonene: Similar in structure but differs in the position of double bonds.
Mentha-1,7(8)-diene: Another isomer with similar properties.
Pseudolimonene: Shares structural similarities but has different stereochemistry.
Uniqueness
1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane is unique due to its specific arrangement of double bonds and substituents, which confer distinct chemical and physical properties .
Properties
CAS No. |
831211-93-9 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
1,1-dimethyl-4-methylidene-3-prop-2-enylcyclohexane |
InChI |
InChI=1S/C12H20/c1-5-6-11-9-12(3,4)8-7-10(11)2/h5,11H,1-2,6-9H2,3-4H3 |
InChI Key |
SLFLDNYQJXSSKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C)C(C1)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


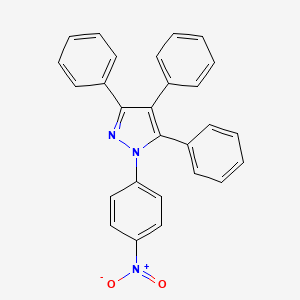
![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B12544891.png)
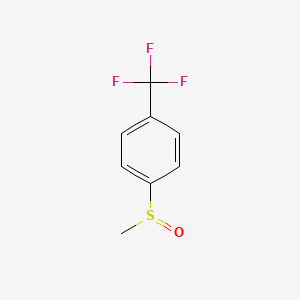
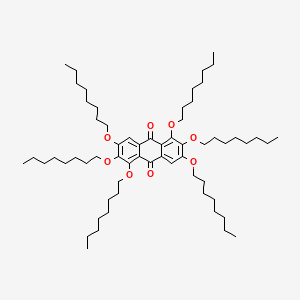
![Dibenzo[b,d]furan-1,2,7,8-tetramine](/img/structure/B12544920.png)
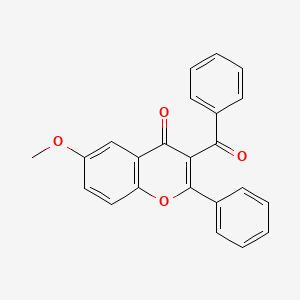
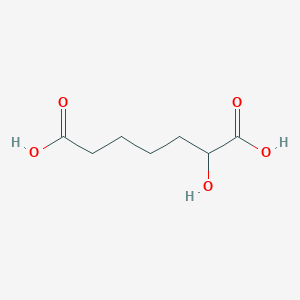

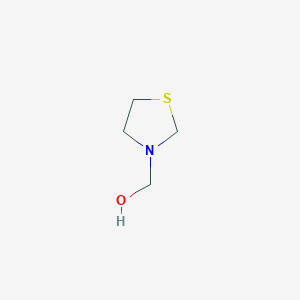
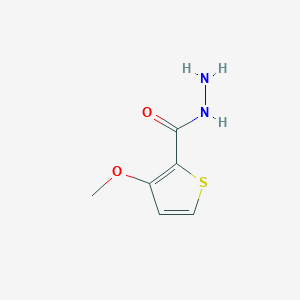
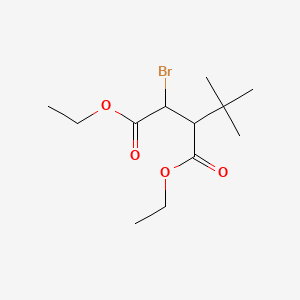
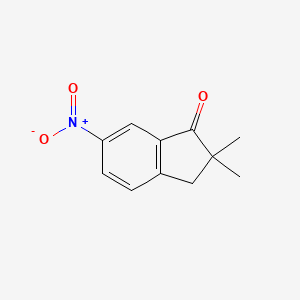

![[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile](/img/structure/B12544953.png)
